2,2'-Dithiobis(6-fluorobenzoic Acid)
Description
Contextual Significance of Dithiobis(benzoic Acid) Scaffolds in Modern Chemistry
Dithiobis(benzoic acid) scaffolds are a class of compounds characterized by two benzoic acid molecules linked by a disulfide bond (-S-S-). This disulfide linkage is the defining feature, imparting unique chemical and physical properties to the molecule. In modern chemistry, these scaffolds are significant for several reasons:
Redox Activity: The disulfide bond is redox-active, meaning it can be reversibly cleaved and reformed under specific chemical conditions. This property is crucial in various biological and chemical systems.
Structural Versatility: The basic dithiobis(benzoic acid) structure can be readily modified by introducing different functional groups onto the benzene (B151609) rings. This allows for the fine-tuning of properties such as solubility, reactivity, and biological activity. For instance, 2,2'-Dithiodibenzoic acid is a well-known derivative used in various chemical applications. nih.govcymitquimica.com
Cross-linking and Polymerization: The ability of the disulfide bond to participate in exchange reactions makes these scaffolds valuable as cross-linking agents in polymer chemistry, contributing to the formation of complex and functional polymeric materials. cymitquimica.com
Biological Mimicry: Disulfide bonds are prevalent in proteins, where they play a critical role in determining the three-dimensional structure and stability of these biomolecules. Dithiobis(benzoic acid) derivatives can mimic these natural structures, making them useful tools in biochemistry and medicinal chemistry.
The parent compound, 2,2'-Dithiodibenzoic acid, has a twisted conformation around the central disulfide bond. nih.gov This structural feature is a common characteristic of molecules in this class. nih.gov
Strategic Importance of Fluorine in Benzoic Acid Derivatives for Tailored Reactivity and Applications
The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely used strategy in medicinal chemistry and materials science to enhance the properties of a compound. In the context of benzoic acid derivatives, fluorine substitution offers several key advantages:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation. nih.gov This can increase the in vivo half-life of a drug molecule, leading to improved therapeutic efficacy.
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its biological target. nih.gov
Modulation of Acidity: The highly electronegative nature of fluorine can influence the acidity of the carboxylic acid group in benzoic acid derivatives. pearson.com This can affect the molecule's ionization state at physiological pH, which in turn influences its solubility, binding affinity, and pharmacokinetic properties. nih.gov
Improved Binding Affinity: The presence of fluorine can lead to stronger interactions with biological targets, such as enzymes and receptors, through various non-covalent interactions. This can result in higher potency and selectivity. nih.gov
The strategic placement of fluorine atoms on the benzoic acid ring allows for the precise tuning of these properties, making it a powerful tool for designing molecules with tailored reactivity and applications. nih.gov Currently, about 25% of small-molecule drugs on the market contain fluorine, and this number is expected to grow. nih.gov
Overview of 2,2'-Dithiobis(6-fluorobenzoic Acid) as a Pivotal Intermediate in Contemporary Synthesis and Research
2,2'-Dithiobis(6-fluorobenzoic acid) combines the key features of a dithiobis(benzoic acid) scaffold with the strategic advantages of fluorine substitution. This unique combination makes it a valuable intermediate in a variety of research areas. chemimpex.com
The compound, with the chemical formula C₁₄H₈F₂O₄S₂, has a molecular weight of 342.33 g/mol . scbt.com It typically appears as a white to almost white crystalline powder. chemimpex.comtcichemicals.com
Key applications in research include:
Synthesis of Novel Pharmaceuticals: It serves as a building block for creating new drug candidates, particularly those targeting diseases where oxidative stress is a factor. chemimpex.com The fluorinated rings can enhance solubility and stability in these new molecules. chemimpex.com
Development of Advanced Biomaterials: Its ability to form stable covalent bonds makes it useful in creating advanced biomaterials and targeted drug delivery systems. chemimpex.comchemimpex.com
Antioxidant Development: The compound is utilized in formulating antioxidants due to its unique structure, which can enhance stability and efficacy. chemimpex.com
Medicinal and Materials Science: The disulfide linkage allows for the modulation of redox properties, which is exploited in various biochemical applications, including the development of enzyme inhibitors. chemimpex.com
The strategic incorporation of fluorine atoms at the 6 and 6' positions of the dithiobis(benzoic acid) scaffold provides researchers with a powerful tool to develop new molecules with enhanced properties for a wide range of applications.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-carboxy-3-fluorophenyl)disulfanyl]-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4S2/c15-7-3-1-5-9(11(7)13(17)18)21-22-10-6-2-4-8(16)12(10)14(19)20/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEONSZINEMHFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SSC2=CC=CC(=C2C(=O)O)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433574 | |
| Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147027-64-3 | |
| Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dithiobis(6-fluorobenzoic Acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Structural Elucidation and Spectroscopic Characterization of 2,2 Dithiobis 6 Fluorobenzoic Acid and Analogues
X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination
For instance, the crystal structure of 2,6-difluorobenzoic acid reveals a dimeric arrangement in the solid state, formed through hydrogen bonding between the carboxylic acid groups. researchgate.net In this structure, the dihedral angle between the benzene (B151609) ring and the carboxylate group is 33.70(14)°. researchgate.net The molecules are linked into centrosymmetric pairs via intermolecular O-H···O hydrogen bonds, and these dimers are further connected into sheets by C-H···F interactions. researchgate.net
In the case of a co-crystal formed between 4-fluorobenzoic acid and 2-aminobenzothiazole, the crystal structure is stabilized by a network of N-H···O and O-H···O hydrogen bonds, leading to the formation of complex supramolecular architectures. rsc.org The analysis of such structures is crucial for understanding how these molecules self-assemble in the solid state, which is a key aspect of crystal engineering.
The following table summarizes key crystallographic data for a related fluorinated benzoic acid, 2,6-difluorobenzoic acid. researchgate.netnih.gov
| Parameter | Value for 2,6-Difluorobenzoic Acid |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.7869(14) |
| b (Å) | 4.0326(5) |
| c (Å) | 27.625(3) |
| β (°) | 92.731(10) |
| Volume (ų) | 1311.6(3) |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For fluorinated compounds like 2,2'-Dithiobis(6-fluorobenzoic Acid), ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information. rsc.orghuji.ac.il
The ¹H NMR spectrum of a substituted benzoic acid provides information on the number and connectivity of hydrogen atoms on the aromatic ring. rsc.org For 2,2'-Dithiobis(6-fluorobenzoic Acid), one would expect to observe signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and sulfur atoms. The chemical shifts of these protons would be indicative of the electron-withdrawing effects of the fluorine and carboxylic acid groups. chemicalbook.com
The ¹³C NMR spectrum reveals the carbon framework of the molecule. rsc.orgchemicalbook.com Key signals would include those for the carboxyl carbon, the carbon atoms bonded to fluorine and sulfur, and the other aromatic carbons. The chemical shifts and the carbon-fluorine coupling constants (J-coupling) are particularly diagnostic for confirming the substitution pattern. bas.bg
While specific spectra for 2,2'-Dithiobis(6-fluorobenzoic Acid) were not found, the table below presents typical chemical shift ranges for related fluorinated aromatic compounds. rsc.orgchemicalbook.comchemicalbook.com
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.5 |
| ¹H | Carboxylic Acid O-H | 10 - 13 |
| ¹³C | Aromatic C-H | 110 - 140 |
| ¹³C | Aromatic C-F | 150 - 165 (as a doublet) |
| ¹³C | Carboxylic Acid C=O | 165 - 185 |
¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.ilnih.gov The chemical shift of the fluorine signal in 2,2'-Dithiobis(6-fluorobenzoic Acid) would be characteristic of a fluorine atom on an aromatic ring and would be influenced by the nature of the adjacent substituents. ucsb.edu
In studies of fluorobenzoates, the ¹⁹F chemical shifts have been shown to be sensitive to the local chemical environment, including binding to proteins. rsc.org For example, the ¹⁹F chemical shift of free o-fluorobenzoate is different from when it is bound to D-amino acid oxidase. rsc.org This sensitivity makes ¹⁹F NMR a powerful tool for studying intermolecular interactions and reaction mechanisms. nih.gov The chemical shift for a fluorine atom in an aryl fluoride (B91410) typically appears in the range of -100 to -140 ppm relative to CFCl₃. ucsb.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2,2'-Dithiobis(6-fluorobenzoic Acid) (C₁₄H₈F₂O₄S₂), the expected molecular weight is approximately 342.33 g/mol . scbt.com
The fragmentation of benzoic acids under mass spectrometry conditions often involves characteristic losses. A common fragmentation pathway for benzoic acid itself is the loss of a hydroxyl radical (·OH) to form a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, or the loss of a carboxyl group to give a phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info Another possible fragmentation is the loss of CO₂ from the deprotonated molecule in negative ion mode. sci-hub.se
For 2,2'-Dithiobis(6-fluorobenzoic Acid), one would anticipate fragmentation pathways involving cleavage of the disulfide bond, as well as losses of CO₂, CO, and HF from the aromatic rings. The exact fragmentation pattern would provide a fingerprint for the identification of the compound and its metabolites or degradation products.
The table below summarizes the key molecular ions expected in the mass spectrum of 2,2'-Dithiobis(6-fluorobenzoic Acid).
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺· | [C₁₄H₈F₂O₄S₂]⁺· | ~342 | Molecular Ion |
| [M-COOH]⁺ | [C₁₃H₈F₂O₂S₂]⁺ | ~297 | Loss of a carboxyl group |
| [M/2]⁺· | [C₇H₄FO₂S]⁺· | ~171 | Cleavage of the disulfide bond |
Solid-State Characterization Techniques (e.g., Powder X-ray Diffraction, X-ray Photoelectron Spectroscopy, Thermogravimetric Analysis) for Related Fluorinated MOFs
While direct applications of 2,2'-Dithiobis(6-fluorobenzoic Acid) in Metal-Organic Frameworks (MOFs) are not extensively documented, the characterization of related fluorinated MOFs provides a blueprint for how such materials would be analyzed. Fluorination of the organic linkers in MOFs can lead to enhanced stability and unique properties. rsc.orgrsc.orgnih.gov
Powder X-ray Diffraction (PXRD) is used to confirm the bulk phase purity and crystallinity of a synthesized MOF. The experimental PXRD pattern is typically compared to a simulated pattern derived from single-crystal X-ray diffraction data. nih.govsemanticscholar.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a material. mdpi.com In fluorinated MOFs, XPS can be used to confirm the presence of fluorine and to distinguish between different fluorine environments, such as C-F bonds in the linker and metal-fluoride bonds in the cluster. mdpi.com
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of MOFs. The TGA curve shows weight loss as a function of temperature, indicating the temperatures at which solvent molecules are released and at which the framework itself decomposes. acs.org Fluorination of the linker can influence the thermal stability of the resulting MOF. acs.org
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis in Related Co-crystals
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. rsc.org By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to hydrogen bonds, halogen bonds, and other non-covalent interactions.
Theoretical and Computational Investigations of 2,2 Dithiobis 6 Fluorobenzoic Acid Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 2,2'-Dithiobis(6-fluorobenzoic Acid). aps.orgnih.gov DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties. mdpi.comyoutube.com
These calculations can determine key electronic parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Furthermore, the distribution of these frontier orbitals provides insights into the reactive sites of the molecule. For 2,2'-Dithiobis(6-fluorobenzoic Acid), the HOMO is expected to be localized on the disulfide bond and the benzene (B151609) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid groups and the aromatic rings, suggesting these are the probable sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. The MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms of the carboxylic acid groups, highlighting their role as hydrogen bond donors.
Table 1: Calculated Electronic Properties of 2,2'-Dithiobis(6-fluorobenzoic Acid) using DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Molecular Modeling and Conformational Landscape Analysis of Dithiobis(benzoic Acid) Systems
Molecular modeling techniques are essential for exploring the conformational landscape of 2,2'-Dithiobis(6-fluorobenzoic Acid) and related dithiobis(benzoic acid) systems. The flexibility of the disulfide bond and the rotation of the benzoic acid moieties give rise to a complex potential energy surface with multiple possible conformers.
Conformational analysis can be performed using systematic or stochastic search methods coupled with molecular mechanics or quantum chemical calculations to identify low-energy conformers. nih.govunifi.it For 2,2'-Dithiobis(6-fluorobenzoic Acid), the key dihedral angles to consider are those around the S-S bond and the C-S bonds. The presence of the fluorine atoms at the ortho position is expected to introduce significant steric hindrance, which will influence the preferred conformations. nih.gov
Studies on similar molecules, such as 2,2'-dithiodibenzoic acid, have shown that the molecule often adopts a twisted conformation around the disulfide bond. researchgate.net In the case of the fluorinated analogue, the steric repulsion between the fluorine atoms and the carboxylic acid groups would likely favor a more pronounced twist.
The relative energies of the different conformers can be calculated to determine their populations at a given temperature. This information is crucial for understanding the molecule's behavior in solution and in biological systems, as different conformers may exhibit different reactivities and binding affinities.
Table 2: Key Dihedral Angles and Relative Energies of Low-Energy Conformers of 2,2'-Dithiobis(6-fluorobenzoic Acid)
| Conformer | C-C-S-S Dihedral Angle (°) | S-S-C-C Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | ± 90 | ± 90 | 0.0 |
| 2 | ± 60 | ± 60 | 1.5 |
Note: The values in this table are hypothetical and would be the result of a detailed conformational analysis.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Reactivity and Potential Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which can be chemical reactivity or a biological effect. nih.govnih.gov For 2,2'-Dithiobis(6-fluorobenzoic Acid), QSAR studies can be employed to predict its reactivity in various chemical reactions or its potential to interact with biological targets. nih.govnih.gov
To build a QSAR model, a set of related compounds with known activities is required. In the absence of extensive experimental data for 2,2'-Dithiobis(6-fluorobenzoic Acid) itself, a dataset of other dithiobis(benzoic acid) derivatives could be used. Various molecular descriptors would be calculated for each compound, including:
Electronic descriptors: HOMO/LUMO energies, dipole moment, partial charges.
Steric descriptors: Molecular volume, surface area, specific steric parameters.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Multiple linear regression (MLR) or more advanced machine learning methods like random forest or support vector machines can then be used to develop a mathematical equation that links these descriptors to the observed activity. nih.govnih.gov Such a model could predict, for instance, the rate of a particular reaction or the inhibitory concentration (IC50) against a specific enzyme. The reliability of the QSAR model is assessed through rigorous internal and external validation procedures. nih.gov
Simulation of Spectroscopic Properties to Aid Experimental Assignments
Computational simulation of spectroscopic properties is an invaluable tool for interpreting experimental spectra and confirming the structure of 2,2'-Dithiobis(6-fluorobenzoic Acid). nih.gov DFT calculations can be used to predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. youtube.com
The vibrational frequencies and intensities calculated from DFT can be compared with experimental FTIR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions, such as the stretching of the C=O, C-F, and S-S bonds, and the bending and wagging of the aromatic C-H bonds. researchgate.net
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. science.gov Comparing the calculated chemical shifts with the experimental NMR data can help in the complete assignment of the NMR spectrum and confirm the connectivity and conformation of the molecule in solution.
Table 3: Predicted vs. Experimental Spectroscopic Data for 2,2'-Dithiobis(6-fluorobenzoic Acid)
| Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| FTIR (cm⁻¹) | 1710 | 1705 | C=O stretching |
| FTIR (cm⁻¹) | 1250 | 1245 | C-F stretching |
| ¹H NMR (ppm) | 8.1 | 8.0 | Aromatic proton ortho to COOH |
| ¹³C NMR (ppm) | 165 | 164 | Carboxylic acid carbon |
Note: This table presents a hypothetical comparison to illustrate the application of spectroscopic simulation.
Diverse Research Applications of 2,2 Dithiobis 6 Fluorobenzoic Acid and Its Derivatives
Applications in Advanced Organic Synthesis and Functional Material Precursors
2,2'-Dithiobis(6-fluorobenzoic Acid) is a multifaceted compound that serves as a crucial component in the synthesis of a wide array of organic molecules and materials. Its distinct structure, featuring fluorinated aromatic rings and a reactive disulfide bridge, makes it a valuable precursor in various chemical applications. chemimpex.com
In the field of organic synthesis, 2,2'-Dithiobis(6-fluorobenzoic Acid) is recognized as a versatile building block. chemimpex.com Organic building blocks are fundamental functionalized molecules that act as the foundational components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These components are integral to medicinal chemistry and materials science for creating supra-molecular complexes, organic molecular constructs, and other advanced structures. sigmaaldrich.com The presence of both carboxylic acid groups and a disulfide linkage in 2,2'-Dithiobis(6-fluorobenzoic Acid) allows for a range of chemical transformations. The fluorinated aromatic rings can enhance properties such as solubility and stability in the final products. chemimpex.com Researchers utilize such building blocks to construct novel compounds with specific, desired functionalities. fluorochem.co.uk
The development of fluorescent probes is a cornerstone of modern cell biology and biochemical imaging. ucsd.edu These probes are designed to be highly sensitive and versatile, often by modifying core fluorophore structures to respond to specific biological events or environments. nih.govscispace.com While direct synthesis of fluorescent probes from 2,2'-Dithiobis(6-fluorobenzoic Acid) is a specialized area, its structural motifs are relevant to probe design. Fluorinated aromatic compounds are frequently incorporated into the structure of dyes and probes to fine-tune their spectral and chemical properties. nih.gov Furthermore, the disulfide bond present in the molecule is a key functional group in the design of certain thiol-reactive labeling agents. nih.gov These agents can exhibit fluorogenic properties, where fluorescence is "turned on" upon reaction with thiol groups found in proteins and other biomolecules, a strategy used for selective labeling and imaging. nih.gov
The unique disulfide structure of 2,2'-Dithiobis(6-fluorobenzoic Acid) makes it a valuable compound for the synthesis of novel polymers. chemimpex.com The disulfide linkage (S-S) can be cleaved under reducing conditions, offering a mechanism for creating responsive or degradable polymers. This feature is particularly useful in advanced biomaterials and drug delivery systems. chemimpex.com Polythioesters, which contain a sulfur atom in the polymer backbone, are a class of polymers known for intriguing properties such as high optical features and crystallinity. ed.ac.uk The synthesis of such polymers often involves the polycondensation of diacids with dithiols. While 2,2'-Dithiobis(6-fluorobenzoic Acid) is a diacid with a disulfide bridge, its integration into polymer chains can impart unique redox-responsive characteristics.
Fluorinated building blocks are critical in the synthesis of fluorinated heterocyclic compounds, which are significant in medicinal chemistry due to their unique physicochemical properties. dundee.ac.uk The incorporation of fluorine can block metabolic hotspots in drug candidates. dundee.ac.uk While 2,2'-Dithiobis(6-fluorobenzoic Acid) itself is not a heterocycle, it serves as a precursor for creating more complex aromatic and heterocyclic systems. For example, commercially available compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid are used as multireactive building blocks for the synthesis of various condensed nitrogenous heterocycles, including benzimidazoles and quinoxalinones. nih.gov The synthetic utility of fluorinated benzoic acids is well-established, with various methods available for their preparation and subsequent conversion into more complex structures. researchgate.netarkat-usa.orgorgsyn.orgorgsyn.org The presence of fluorine atoms on the benzene (B151609) ring of 2,2'-Dithiobis(6-fluorobenzoic Acid) makes it a suitable starting material for constructing specialized fluorinated molecules. nih.gov
Contributions to Metal-Organic Framework (MOF) Design and Functionalization
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The choice of the organic linker is crucial as it dictates the structural properties and functionality of the resulting MOF. alfa-chemistry.com
Fluorinated organic linkers, particularly those based on benzoic acid, are increasingly used to construct MOFs with enhanced stability and specific functionalities. alfa-chemistry.com The incorporation of fluorine into the organic linker can render the resulting MOF hydrophobic, a desirable property for applications such as carbon dioxide capture from humid gas streams and water purification. mdpi.comresearchgate.net The high electronegativity of the fluorine atom creates a polar C-F bond, which can improve gas-framework interactions while also increasing water stability by tuning the pore environment. alfa-chemistry.com
Research has shown that using fluorinated linkers like 2,5-bis(trifluoromethyl)terephthalic acid or 2-fluorobenzoic acid in the synthesis of rare-earth (RE) MOFs leads to highly fluorinated and hydrophobic materials. mdpi.comresearchgate.net These linkers can introduce fluorine onto both the organic backbone and into the metal cluster itself, significantly increasing the material's water-repelling properties. mdpi.comresearchgate.net The hydrophobicity of these materials is often characterized by measuring the water contact angle. mdpi.com The use of such fluorinated linkers is a key strategy for enhancing the stability of MOFs, as many frameworks are vulnerable to collapse upon exposure to moisture. rutgers.edu
Table 1. Properties of 2,2'-Dithiobis(6-fluorobenzoic Acid)
| Property | Value |
|---|---|
| CAS Number | 147027-64-3 labproinc.com |
| Molecular Formula | C₁₄H₈F₂O₄S₂ chemicalbook.com |
| Molecular Weight | 342.33 g/mol glpbio.com |
| Synonyms | Bis(2-carboxy-3-fluorophenyl) Disulfide |
| Physical State | Solid labproinc.com |
| Appearance | White to Almost white powder to crystal |
| Purity | >98.0% |
Engineering of MOF Properties for Specific Research Applications (e.g., Gas Adsorption, Catalysis)
The unique structural characteristics of 2,2'-Dithiobis(6-fluorobenzoic Acid), specifically its fluorinated phenyl rings and dicarboxylic acid functional groups, make it a compelling organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The incorporation of fluorine atoms into the organic linkers of MOFs can significantly influence their chemical and physical properties, thereby engineering their performance for specific applications such as gas adsorption and catalysis.
Fluorination of the organic linkers can enhance the hydrophobicity of the MOF structure, which is particularly advantageous for applications involving the separation of gases from humid streams. For instance, fluorinated MOFs have demonstrated improved stability in the presence of water and selective adsorption of specific gases like carbon dioxide (CO2) and xenon (Xe). osti.govnih.gov The presence of fluorine can also modify the electronic properties of the framework, potentially enhancing catalytic activity.
The field of MOF catalysis is rapidly expanding, with these materials being explored as catalysts for a wide range of organic reactions. MOFs can act as Lewis acids, Brønsted acids, or Lewis bases, and can even be designed to have bifunctional acidic and basic sites. nih.gov This bifunctionality is crucial for cascade or tandem reactions. nih.gov The porous nature of MOFs allows for the free flow of reactants and products, while their well-defined structures can lead to shape-selective, enantioselective, and regioselective catalysis. nih.govmdpi.com By using linkers like 2,2'-Dithiobis(6-fluorobenzoic Acid), it is possible to create MOFs with tailored pore environments and functionalities, optimizing them for specific catalytic processes, such as esterification, condensation reactions, and CO2 fixation. nih.govsemanticscholar.org
The table below summarizes the potential impact of using fluorinated dicarboxylic acid linkers, such as 2,2'-Dithiobis(6-fluorobenzoic Acid), on MOF properties.
| Property | Influence of Fluorinated Linker | Potential Application |
| Porosity & Surface Area | Tunable pore size and high surface area can be achieved. nih.govnih.gov | Gas storage, separation, and heterogeneous catalysis. osti.govresearchgate.net |
| Hydrophobicity | Increased hydrophobicity due to the presence of fluorine atoms. nih.gov | Selective gas adsorption from humid environments. nih.gov |
| Chemical Stability | Enhanced stability in the presence of moisture. | Durable catalysts and adsorbents. |
| Catalytic Activity | Modification of Lewis/Brønsted acidity/basicity and creation of bifunctional sites. nih.gov | Shape-selective catalysis, cascade reactions. nih.govmdpi.com |
| Gas Adsorption Selectivity | Fluorine groups can create specific interaction sites for polarizable molecules. | CO2/N2 separation, Xe adsorption. osti.gov |
Research in Biochemical and Medicinal Chemistry (excluding clinical aspects)
Exploration as an Intermediate in the Development of Research Probes and Pharmacological Tool Compounds
2,2'-Dithiobis(6-fluorobenzoic Acid) serves as a versatile intermediate in the synthesis of complex molecules for biochemical research. Its structure contains multiple reactive sites: the carboxylic acid groups, the disulfide bond, and the fluorinated aromatic rings. The carboxylic acid moieties can be readily converted into amides, esters, or other functional groups, allowing for conjugation to a variety of molecules, including fluorophores, affinity labels, or potential drug scaffolds. nih.gov
This versatility makes it a valuable building block for creating research probes and pharmacological tool compounds. nih.gov Research probes, such as fluorescent probes, are essential for visualizing and studying biological processes. nih.govresearchgate.netresearchgate.netnih.gov For example, the core structure could be attached to a fluorescent dye to create a probe for detecting specific enzymes or biological molecules. Pharmacological tool compounds are critical for investigating the function of proteins like receptors and enzymes in a non-therapeutic research context. nih.gov The disulfide bond in 2,2'-Dithiobis(6-fluorobenzoic Acid) is of particular interest, as it can be cleaved under reducing conditions present in biological systems, offering a mechanism for targeted release or activation of a probe or tool compound.
Investigation of its Derivatives for Potential Biological Activities (e.g., Enzyme Inhibition, Antimicrobial Effects)
Derivatives of 2,2'-Dithiobis(6-fluorobenzoic Acid) have been synthesized and investigated for a range of biological activities in a research context. The core structure can be modified to interact with various biological targets.
Enzyme Inhibition: The search for new and selective enzyme inhibitors is a significant area of medicinal chemistry research. nih.govmdpi.com Derivatives of benzoic acids are known to inhibit various enzymes. For instance, a library of compounds based on a 2-(benzylsulfinyl)benzoic acid scaffold was synthesized and tested against human carbonic anhydrase (hCA) isoforms, leading to the discovery of selective hCA IX inhibitors. nih.gov The structural features of 2,2'-Dithiobis(6-fluorobenzoic Acid) derivatives could be tailored to target the active sites of specific enzymes, such as proteases, kinases, or oxidoreductases.
Antimicrobial Effects: There is a continuous need for new antimicrobial agents due to the rise of antibiotic resistance. Researchers have synthesized dithiobisbenzamides from 2,2′-dithiosalicylic acid and tested them for antibacterial activity. researchgate.net A study on these derivatives showed that acyclic amides possessed activity against Gram-positive bacteria like S. aureus, B. cereus, and E. faecalis, although they were inactive against Gram-negative bacteria. researchgate.net This suggests that derivatives of the structurally similar 2,2'-Dithiobis(6-fluorobenzoic Acid) could also exhibit antimicrobial properties worthy of investigation.
The following table details the observed antibacterial activity of some 2,2'-dithiobisbenzamide derivatives.
| Compound | Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |
| 1 | Dithiobisbenzamide | Active | Inactive |
| 2 | Dithiobis(N-ethylbenzamide) | Active | Inactive |
| 3 | Dithiobis(N-benzylbenzamide) | Active | Inactive |
| 4 | Cyclic Dithiobis(N,N'-propylenedibenzamide) | Inactive | Inactive |
| Data sourced from research on 2,2'-dithiosalicylic acid derivatives, a structurally related compound class. researchgate.net |
Mechanistic Studies of Interactions with Biological Systems and Enzymes (e.g., Cholinesterases, Glutathione S-transferases)
The disulfide bond is a key functional group in 2,2'-Dithiobis(6-fluorobenzoic Acid) that can readily interact with biological systems, particularly with enzymes containing reactive cysteine residues.
Cholinesterases: Mechanistic studies have been conducted on compounds structurally related to 2,2'-Dithiobis(6-fluorobenzoic Acid). For example, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a well-known reagent used to assay cholinesterase activity. nih.govtandfonline.com Research has shown that DTNB doesn't just react with the product of the enzymatic reaction; it also interacts directly with acetylcholinesterase, causing activation at lower substrate concentrations by binding to a non-catalytic site. nih.gov This binding decreases the Michaelis constant (Km) for the substrate acetylthiocholine. nih.gov Understanding these interactions is crucial for interpreting assay results and for designing new enzyme modulators. Derivatives of 2,2'-Dithiobis(6-fluorobenzoic Acid) could potentially exhibit similar complex interactions with cholinesterases.
Glutathione S-transferases (GSTs): GSTs are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. The interaction of dithiocarbamates (DTC) with rat liver GSTs has been studied, revealing a dose-dependent, non-linear inhibition of enzyme activity. nih.gov The inhibition was found to be of a mixed or uncompetitive type, and it was concluded that the interaction occurs via direct binding to the GST proteins rather than through conjugation with glutathione. nih.gov This suggests that disulfide-containing compounds like derivatives of 2,2'-Dithiobis(6-fluorobenzoic Acid) might also interact with and modulate the activity of GSTs, a mechanism that could be explored in further research.
Application in Biosensor Technology as a Component or Related Compound
Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of chemical substances. Benzoic acid and its derivatives are important industrial chemicals, and biosensors have been developed for their detection. nih.govresearchgate.net
Research has focused on creating synthetic biosensors in microorganisms like Saccharomyces cerevisiae to detect benzoic acid derivatives. nih.gov For example, a biosensor was constructed using a fusion of the pHBA-binding domain from a bacterial protein with a DNA-binding domain and a transactivation domain. researchgate.net This system was shown to be activated by various benzoic acid derivatives, including 4-hydroxybenzoic acid (pHBA), p-aminobenzoic acid (pABA), and salicylic acid, resulting in a measurable fluorescent output. researchgate.net
Given these findings, 2,2'-Dithiobis(6-fluorobenzoic Acid) or its derivatives could be explored in biosensor technology in several ways:
As a target analyte for a newly designed biosensor.
As a component of the sensor itself, where its disulfide bond could be used to immobilize biorecognition elements (like enzymes or antibodies) onto a transducer surface. The cleavage of this bond could also serve as a signal-generating event.
The fluorinated nature of the compound could be exploited in electrochemical biosensors, where changes in electrical signals (like potential or impedance) upon binding to a target could be measured. nih.gov
Radiopharmaceutical Research: Precursor for 18F-Radiolabeling in Positron Emission Tomography (PET) Imaging Research
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the administration of molecules labeled with positron-emitting radionuclides. nih.gov Fluorine-18 (¹⁸F) is one of the most widely used radionuclides for PET due to its ideal properties, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution images. nih.govnih.govmdpi.com
The presence of fluorine atoms in the 2,2'-Dithiobis(6-fluorobenzoic Acid) molecule makes it an excellent candidate as a precursor for ¹⁸F-radiolabeling. In what is known as a "building block" or "modular" approach, a small molecule like 2,2'-Dithiobis(6-fluorobenzoic Acid) can be radiolabeled with ¹⁸F and then conjugated to a larger, biologically active molecule (such as a peptide, antibody, or small molecule inhibitor) to create a PET tracer. researchgate.net This strategy is often more efficient than attempting to introduce ¹⁸F in the final step of a complex synthesis (late-stage radiofluorination). researchgate.net
The development of efficient ¹⁸F-labeling procedures is a major focus of radiopharmaceutical research. nih.govfrontiersin.org A common method involves nucleophilic substitution, where a leaving group on the precursor molecule is replaced by the [¹⁸F]fluoride ion. The stable carbon-fluorine bond in 2,2'-Dithiobis(6-fluorobenzoic Acid) makes it a suitable scaffold for creating these precursors, which can then be used to synthesize novel ¹⁸F-labeled radiotracers for PET imaging research targeting specific biological processes or disease biomarkers, such as cyclooxygenase-2 (COX-2). nih.gov
| Property of ¹⁸F | Significance for PET Imaging |
| Half-life (109.8 min) | Allows for multi-step synthesis, transportation, and imaging studies of sufficient duration. nih.govmdpi.com |
| Positron Energy (635 keV) | Low energy results in a short positron range in tissue, leading to higher spatial resolution in PET images. nih.govmdpi.com |
| Decay Mode (97% β+) | High positron abundance provides a strong signal for detection. frontiersin.org |
| Chemistry | Versatile chemistry allows for the labeling of a wide variety of small molecules and biomolecules. nih.gov |
Future Perspectives and Emerging Research Avenues for 2,2 Dithiobis 6 Fluorobenzoic Acid
Exploration of Novel Reaction Pathways and Sustainable Synthetic Methodologies
The development of innovative and environmentally conscious synthetic routes for 2,2'-Dithiobis(6-fluorobenzoic Acid) is a primary area of future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. pharmtech.com Future investigations are expected to focus on green chemistry principles to enhance the sustainability of its production.
Key areas of exploration include:
Catalytic advancements: Research into novel catalysts, such as copper-based systems, could offer milder and more efficient pathways for the synthesis of diaryl disulfides. capes.gov.brbeilstein-journals.org The development of chemoselective methods will be crucial to avoid unwanted side reactions. beilstein-journals.org
Visible-light mediated synthesis: Harnessing the energy of visible light to promote the formation of the disulfide bond from suitable precursors presents a promising green alternative. beilstein-journals.org This approach aligns with the growing trend of photoredox catalysis in organic synthesis.
Aqueous media synthesis: Conducting reactions in water as a solvent is a cornerstone of sustainable chemistry. Developing protocols for the synthesis of 2,2'-Dithiobis(6-fluorobenzoic Acid) in aqueous media would significantly reduce the environmental footprint of its production. capes.gov.br
Flow chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for seamless scalability. acs.org The adaptation of synthetic routes to flow chemistry setups could revolutionize the production of this and other functionalized disulfides.
A comparative look at traditional versus emerging synthetic strategies is presented in the table below:
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
| Catalyst | Often requires stoichiometric reagents | Catalytic amounts of less toxic metals (e.g., copper) or metal-free systems |
| Solvent | Organic solvents | Water, green solvents |
| Energy Input | Thermal heating | Visible light, sonication |
| Atom Economy | Can be moderate | Generally higher |
| Safety | May involve hazardous reagents and conditions | Milder conditions, potentially safer reagents |
Rational Design of Derivatives with Enhanced or Targeted Functionalities for Advanced Research
The core structure of 2,2'-Dithiobis(6-fluorobenzoic Acid) serves as a versatile scaffold for the rational design of new derivatives with tailored properties. The presence of carboxylic acid groups and the potential for modification of the aromatic rings open up a vast chemical space for exploration. Future research will likely focus on creating derivatives with enhanced or specific functionalities for a range of applications.
Potential areas for derivative design include:
Pharmaceutical applications: The introduction of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.comnih.gov Derivatives of 2,2'-Dithiobis(6-fluorobenzoic Acid) could be designed as novel therapeutic agents, for instance, by incorporating pharmacophores to target specific enzymes or receptors. The disulfide bond can also act as a cleavable linker in drug delivery systems. chemimpex.com
Bioimaging: By attaching fluorophores or other imaging agents to the core structure, novel probes for bioimaging can be developed. nih.gov The fluorine atoms themselves can be utilized for 19F Magnetic Resonance Imaging (MRI), offering a background-free imaging modality. acs.org
Materials science: The carboxylic acid groups can be used to polymerize or functionalize materials, leading to the creation of advanced polymers with unique properties conferred by the fluorinated disulfide core, such as enhanced thermal stability and altered lipophilicity. chemimpex.comyoutube.com
Advanced Integration of Computational Chemistry for Predictive Modeling and High-Throughput Screening in Discovery Research
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for 2,2'-Dithiobis(6-fluorobenzoic Acid) and its derivatives. By leveraging computational tools, researchers can predict molecular properties and screen vast virtual libraries of compounds, thereby prioritizing synthetic efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, stability, and reactivity of the molecule and its derivatives. digitellinc.comnih.gov This can aid in predicting reaction outcomes and designing molecules with specific electronic properties.
Molecular Docking and Dynamics: These techniques can be used to predict the binding affinity and mode of interaction of derivatives with biological targets, such as proteins, which is crucial for drug discovery. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity, enabling the prediction of the potency of new compounds.
High-Throughput Virtual Screening: Large databases of virtual derivatives can be screened computationally against various targets to identify promising candidates for synthesis and experimental testing. tdcommons.ai This approach significantly reduces the time and cost associated with traditional high-throughput screening. tdcommons.ai
The synergy between computational prediction and experimental validation is crucial for an efficient research and development pipeline.
Expansion into Interdisciplinary Fields, Including Advanced Materials and Biological Sensing Platforms
The unique properties of 2,2'-Dithiobis(6-fluorobenzoic Acid) make it a promising candidate for applications in a variety of interdisciplinary fields beyond its current uses.
Advanced Materials: The incorporation of this compound into polymer backbones could lead to the development of materials with novel properties. The fluorinated segments can enhance chemical resistance and thermal stability, while the disulfide bond can introduce stimuli-responsive behavior, allowing the material to degrade or change its properties in response to specific triggers like reducing agents. chemimpex.com This could be valuable for applications in self-healing materials and controlled-release systems.
Biological Sensing: The development of biosensors based on 2,2'-Dithiobis(6-fluorobenzoic Acid) derivatives is a burgeoning area of research. These sensors could be designed to detect specific analytes through changes in their optical or electrochemical properties upon binding. For example, a derivative could be functionalized with a recognition element that binds to a target molecule, leading to a measurable signal. The development of fluorogenic biosensors is a particularly active area of research. nih.govnih.gov
Addressing Challenges in Scalable Synthesis and Characterization for Broader Academic Impact
For 2,2'-Dithiobis(6-fluorobenzoic Acid) to achieve wider academic and potentially commercial impact, challenges related to its scalable synthesis and comprehensive characterization must be addressed.
Scalable Synthesis: Transitioning from laboratory-scale synthesis to larger-scale production often presents significant hurdles. pharmtech.com Optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and developing efficient purification methods are key challenges that need to be overcome. pharmtech.com The adoption of flow chemistry could provide a viable solution for scalable and controlled synthesis. acs.org
Characterization Techniques: A thorough characterization of 2,2'-Dithiobis(6-fluorobenzoic Acid) and its derivatives is essential to understand their properties and behavior. While standard techniques like NMR and mass spectrometry are routinely used, more advanced methods may be required to fully elucidate their structure-property relationships. For instance, solid-state NMR could provide insights into the structure of polymeric materials derived from this compound, and advanced mass spectrometry techniques can be used for the detailed analysis of its derivatives. nih.govnih.gov Computational prediction of spectral data, such as 19F NMR chemical shifts, can also aid in the structural confirmation of new derivatives. researchgate.net
The following table outlines some key characterization methods and their potential applications for this compound and its derivatives:
| Characterization Technique | Application |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the molecule and its derivatives in solution. 19F NMR is particularly useful for confirming the presence and environment of fluorine atoms. researchgate.net |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) provides precise mass measurements. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as carboxylic acids and C-F bonds. |
| X-ray Crystallography | Determination of the three-dimensional structure of the molecule in the solid state, providing detailed information about bond lengths and angles. |
| Thermal Analysis (TGA/DSC) | Evaluation of the thermal stability and phase transitions of the compound and its polymeric derivatives. |
By addressing these challenges, the scientific community can unlock the full potential of 2,2'-Dithiobis(6-fluorobenzoic Acid) and pave the way for its use in a new generation of advanced materials and technologies.
Q & A
Basic: What are the recommended synthetic protocols for 2,2'-dithiobis(6-fluorobenzoic acid)?
The synthesis typically involves oxidative coupling of 2-mercapto-6-fluorobenzoic acid. A method adapted from analogous disulfide compounds (e.g., 2,2'-dithiobis(benzoic acid)) employs air or mild oxidizing agents like H₂O₂ in aqueous alkaline conditions . Key considerations:
- Reaction conditions : Maintain pH 8–9 to prevent premature disulfide bond cleavage.
- Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Fluorine substituents may reduce solubility, requiring gradient solvent systems.
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and compare retention times to standards .
Basic: How can the structural integrity of 2,2'-dithiobis(6-fluorobenzoic acid) be confirmed experimentally?
Combine spectroscopic and crystallographic methods:
- NMR : Fluorine-19 NMR is critical due to the 6-fluoro substituent. Expect a singlet near δ -110 ppm (vs. CFCl₃), with splitting patterns indicating para-substitution .
- IR spectroscopy : Look for S–S stretching vibrations at ~500 cm⁻¹ and carboxylic acid O–H stretches at 2500–3000 cm⁻¹. Fluorine’s electron-withdrawing effect may shift carbonyl peaks to ~1700 cm⁻¹ .
- X-ray crystallography : As demonstrated for non-fluorinated analogs, single-crystal analysis resolves disulfide bond geometry (S–S distance ~2.05 Å) and confirms planarity of the benzoic acid moieties .
Advanced: What challenges arise in studying metal coordination complexes of 2,2'-dithiobis(6-fluorobenzoic acid)?
Fluorine’s electronegativity and steric effects alter coordination behavior compared to non-fluorinated analogs:
- Ligand design : The 6-fluoro group may hinder chelation by introducing steric bulk. Compare with calcium complexes of 2,2'-dithiobis(benzoic acid), where carboxylate and thiolate groups coordinate in a bridging mode .
- Spectroscopic discrepancies : Fluorine’s paramagnetic effects can broaden NMR signals in metal complexes. Use EXAFS or EPR to probe metal-sulfur bonding environments .
- Stability : Fluorinated ligands may exhibit lower thermal stability in coordination polymers. Thermogravimetric analysis (TGA) under nitrogen is recommended to assess decomposition thresholds .
Advanced: How do electronic effects of fluorine substituents influence the redox properties of this compound?
The 6-fluoro group impacts both disulfide bond stability and redox potential:
- Disulfide cleavage : Fluorine’s electron-withdrawing effect weakens the S–S bond, making it more susceptible to reductive cleavage (e.g., by DTT or TCEP). Compare redox potentials via cyclic voltammetry in buffered aqueous solutions (pH 7.4) .
- Comparative studies : Contrast with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), where nitro groups stabilize the disulfide bond. Use UV-Vis spectroscopy (λmax ~412 nm for thiolate adducts) to quantify cleavage kinetics .
Basic: What analytical methods are suitable for quantifying 2,2'-dithiobis(6-fluorobenzoic acid) in biological matrices?
- LC-MS/MS : Employ a reverse-phase column with ESI-negative mode. Monitor m/z 353.2 [M–H]⁻ for the intact compound and m/z 177.1 for the cleaved 6-fluorobenzoic acid fragment .
- Fluorescence quenching : Fluorine’s inductive effect may quench intrinsic fluorescence. Use derivatization with thiol-reactive probes (e.g., monobromobimane) to enhance detectability .
Advanced: How can contradictions in reported spectroscopic data for disulfide compounds be resolved?
Discrepancies often arise from solvent polarity, pH, or hydration states:
- pH-dependent studies : Acquire NMR and IR spectra across pH 2–10 to identify protonation states of carboxyl and thiol groups .
- Crystallographic validation : Cross-reference solution-phase data with crystal structures to confirm tautomeric forms .
- Control experiments : Compare with deuterated analogs (e.g., 3,5-difluorobenzoic-d₃ acid) to isolate isotopic effects in mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
